Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-
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Overview
Description
Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- is a chemical compound with the molecular formula C13H13NO3S. It is known for its unique structure, which includes a benzenesulfonamide group attached to a 4-hydroxy-3-methylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- typically involves the reaction of 4-hydroxy-3-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of N-(4-hydroxy-3-methylphenyl)amine.
Substitution: Formation of halogenated derivatives such as 4-hydroxy-3-methylphenyl bromide.
Scientific Research Applications
Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the production of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and biological activities.
N-(4-hydroxyphenyl)benzenesulfonamide: Similar structure but lacks the methyl group, which can affect its reactivity and potency.
N-(3-methyl-4-hydroxyphenyl)benzenesulfonamide: Similar structure but with different positioning of the methyl group, leading to variations in its chemical behavior.
Conclusion
Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in both academic and industrial settings.
Properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULDDNZSRDGSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353676 |
Source
|
Record name | Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145283-80-3 |
Source
|
Record name | Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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